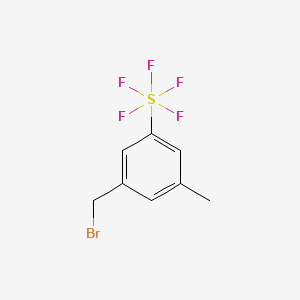

3-Methyl-5-(pentafluorosulfur)benzyl bromide

Overview

Description

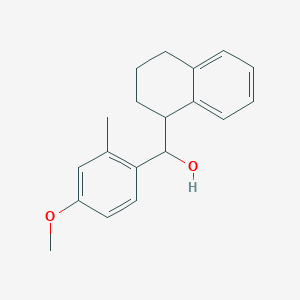

Molecular Structure Analysis

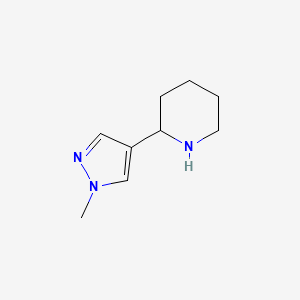

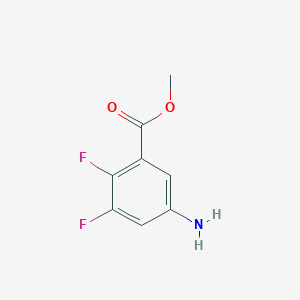

The IUPAC name of this compound is 1-(bromomethyl)-3-methyl-5-(pentafluoro-lambda~6~-sulfanyl)benzene . The InChI code is 1S/C8H8BrF5S/c1-6-2-7(5-9)4-8(3-6)15(10,11,12,13)14/h2-4H,5H2,1H3 .Physical And Chemical Properties Analysis

3-Methyl-5-(pentafluorosulfur)benzyl bromide is a solid at room temperature .Scientific Research Applications

Enzyme Inhibition and Anticholinergic Activities

The bromophenol derivatives synthesized from compounds like 3-Methyl-5-(pentafluorosulfur)benzyl bromide have shown significant enzyme inhibition activities. They have been tested against acetylcholinesterase and butyrylcholinesterase enzymes, carbonic anhydrase I, and II isoenzymes, showing potential for therapeutic applications (Bayrak et al., 2019).

Photodynamic Therapy for Cancer

A zinc phthalocyanine derivative, synthesized using a similar compound, exhibited high singlet oxygen quantum yield. This property is crucial for photodynamic therapy, a treatment method for cancer. The compound's fluorescence properties and photodegradation quantum yield make it a potential candidate for cancer treatment (Pişkin et al., 2020).

Organic Synthesis and Cycloaddition

Compounds like 3-Methyl-5-(pentafluorosulfur)benzyl bromide have been utilized in organic synthesis, particularly in the preparation of substituted o-quinodimethanes and their derivatives. These compounds play a critical role in cycloaddition reactions, essential in organic chemistry (Lenihan & Shechter, 1999).

Construction of Fluorous Building Blocks

Methyl gallate, using a similar framework, was used to construct building blocks with fluorous ponytails. These compounds, including variants of benzyl bromide, are important in the development of novel materials and chemical processes (Kaplánek et al., 2009).

Trifluoromethylation Reactions

Trifluoromethylation reactions of trifluoromethyl(trimethyl)silane with aryl, allyl, benzyl, and alkyl halides were conducted in ionic liquids, showcasing an innovative application in organic synthesis. These reactions are vital for introducing trifluoromethyl groups, which are significant in pharmaceuticals and agrochemicals (Kim & Shreeve, 2004).

Asymmetric Synthesis

Optically active benzyl[cis-2-(hydroxymethyl)cyclohexyl]dimethylammonium bromide, synthesized from similar compounds, was used in asymmetric synthesis, demonstrating its importance in creating chiral compounds, which are crucial in the pharmaceutical industry (Saigo et al., 1979).

Synthesis of Carbohydrates

These compounds have been employed in the synthesis of carbohydrates, such as the anomerization of methyl glycofuranoside derivatives. This application is significant in the development of carbohydrate-based drugs and biomolecules (Kawana et al., 1981).

properties

IUPAC Name |

[3-(bromomethyl)-5-methylphenyl]-pentafluoro-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrF5S/c1-6-2-7(5-9)4-8(3-6)15(10,11,12,13)14/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRHPUHTTXXCZFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)S(F)(F)(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrF5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-5-(pentafluorosulfur)benzyl bromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-ol](/img/structure/B1428358.png)

![2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]acetic acid](/img/structure/B1428363.png)